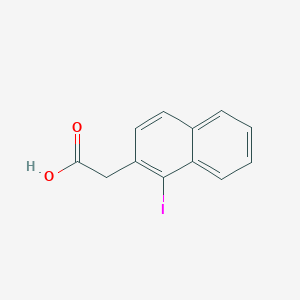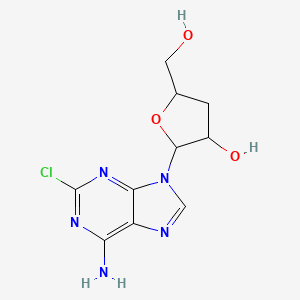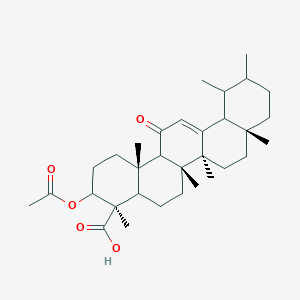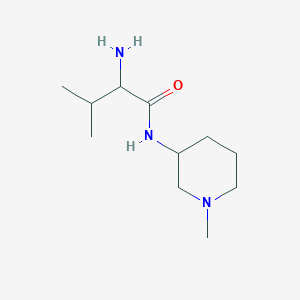![molecular formula C13H25N3O2 B14790649 N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino acid derivative and an acetamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is introduced to the piperidine ring through amide bond formation. This step often requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Acetylation: The final step involves the acetylation of the piperidine derivative to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities, receptor binding, and other biological processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, pending further research and clinical trials.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activities. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]butyramide: Similar structure with a butyramide group instead of an acetamide group.
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]benzamide: Similar structure with a benzamide group instead of an acetamide group.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the acetamide group, in particular, may influence its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C13H25N3O2 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC名 |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-5-11(8-16)7-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17) |
InChIキー |
XDUNLRWEOVNKAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCCC(C1)CNC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)

![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)








![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
